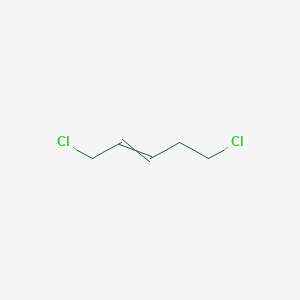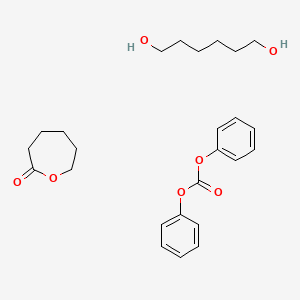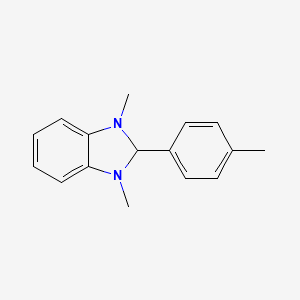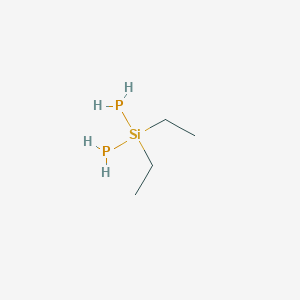
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a diphenylethenyl group, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1-phenyl-1,2,3,4-tetrahydroquinoline with 2,2-diphenylethenyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the double bonds in the diphenylethenyl group to single bonds.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Saturated hydrocarbons and reduced quinoline derivatives.
Substitution: Halogenated quinoline compounds.
Aplicaciones Científicas De Investigación
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The diphenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its efficient emitting properties in organic light-emitting diodes (OLEDs).
2-(2,2-Diphenylethenyl)anthracene: Exhibits aggregated induced emission (AIE) behavior and is used in optoelectronic applications.
Uniqueness
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which provides additional sites for functionalization and potential biological activity. This distinguishes it from other diphenylethenyl-substituted compounds that primarily focus on optoelectronic properties.
Propiedades
Número CAS |
105434-80-8 |
|---|---|
Fórmula molecular |
C29H25N |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
6-(2,2-diphenylethenyl)-1-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C29H25N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)22-23-18-19-29-26(21-23)15-10-20-30(29)27-16-8-3-9-17-27/h1-9,11-14,16-19,21-22H,10,15,20H2 |
Clave InChI |
IJINLZFKCQXPDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


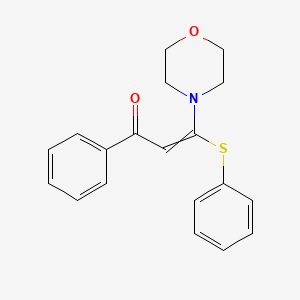
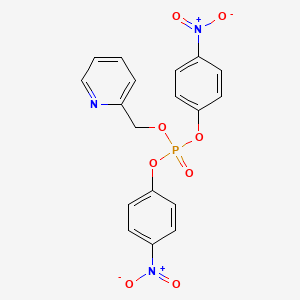
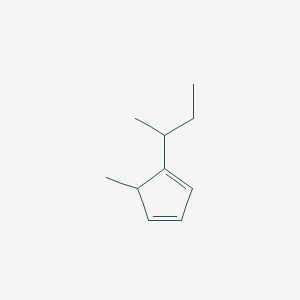


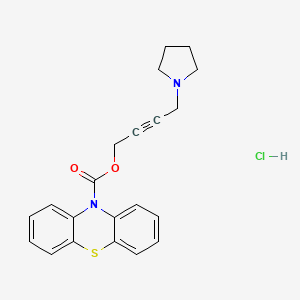
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
